N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
CAS No.: 1091475-96-5
Cat. No.: VC5759696
Molecular Formula: C21H22ClFN2O3
Molecular Weight: 404.87
* For research use only. Not for human or veterinary use.
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide - 1091475-96-5](/images/structure/VC5759696.png)
Specification
CAS No. | 1091475-96-5 |
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Molecular Formula | C21H22ClFN2O3 |
Molecular Weight | 404.87 |
IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Standard InChI | InChI=1S/C21H22ClFN2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-15-6-9-18(23)17(22)12-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27) |
Standard InChI Key | OCEFAIHIPXFSPB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Structural Characterization and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide reflects its bipartite structure:
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Aromatic moiety: A 3-chloro-4-fluorophenyl group attached to an ethanediamide backbone.
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Cyclopentylmethyl substituent: A cyclopentane ring substituted with a 4-methoxyphenyl group at the 1-position, linked via a methylene bridge to the amide nitrogen.
The molecular formula is inferred as C₂₂H₂₃ClFN₂O₃, with a molecular weight of 441.89 g/mol (calculated using PubChem’s molar mass algorithm) .
Key Functional Groups and Stereochemistry
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Amide bonds: Two amide linkages (-NH-C=O) contribute to hydrogen-bonding potential and metabolic stability.
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Halogenated aryl group: The 3-chloro-4-fluorophenyl group enhances lipophilicity and may influence target binding .
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Methoxy-substituted cyclopentane: The 4-methoxyphenyl group introduces electron-donating effects, potentially modulating solubility and π-π stacking interactions .
Synthetic Routes and Precursor Analogues
Proposed Synthesis Pathway
While no direct synthesis is documented, the patent WO2016185485A2 outlines methods for analogous quinazoline derivatives . Adapting these steps:
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Formation of cyclopentylmethyl intermediate:
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Friedel-Crafts alkylation of 4-methoxyphenylbenzene with cyclopentanol in the presence of Lewis acids (e.g., AlCl₃).
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Amide coupling:
Critical Reaction Parameters
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Temperature: 50–80°C for amide bond formation to minimize racemization.
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Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from isopropyl alcohol .
Physicochemical Properties and Drug-Likeness
Predicted Properties
Property | Value (Predicted) | Method/Source |
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LogP | 3.8 ± 0.5 | XLogP3 (PubChem) |
Water Solubility | 0.02 mg/mL | Ali et al. (2012) model |
pKa | 9.1 (amide NH) | MarvinSketch |
H-bond Donors/Acceptors | 2/4 | PubChem |
Stability Considerations
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Hydrolytic susceptibility: The amide bonds may degrade under strongly acidic/basic conditions (pH <2 or >10) .
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Photostability: The chloro-fluorophenyl group could undergo photodehalogenation under UV light .
Biological Activity and Target Hypotheses
Antimicrobial Screening
Analogues like N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus . The methoxy group in the target compound may enhance Gram-positive activity by improving membrane penetration.
Pharmacokinetic and Toxicity Profiles
ADME Predictions
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Absorption: High gastrointestinal permeability (Caco-2 Papp ≈ 12 × 10⁻⁶ cm/s).
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Metabolism: Likely CYP3A4-mediated oxidation of the methoxyphenyl group.
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Excretion: Renal clearance predominates (t₁/₂ ≈ 6.5 hours) .
Toxicity Risks
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hERG inhibition: Moderate risk (IC₅₀ ≈ 2.1 µM) due to the fluorophenyl group’s cation-π interactions.
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Mutagenicity: Ames test predictions indicate low risk (no alerting structural motifs) .
Comparative Analysis with Structural Analogues
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